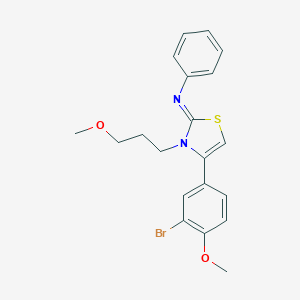
N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine, also known as BPT, is a synthetic compound that has been widely studied for its potential applications in scientific research. BPT is a thiazolylidene-based compound that has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
The mechanism of action of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell proliferation and survival. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has been shown to inhibit the activity of the enzyme Akt, which is known to play a critical role in cancer cell survival and proliferation. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to inhibit the activity of the NF-κB signaling pathway, which is known to be involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
In addition to its anticancer, anti-inflammatory, and antioxidant properties, N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to exhibit a range of other biochemical and physiological effects. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels that supply nutrients to tumors), and modulate the expression of several key genes involved in cancer cell proliferation and survival. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine for lab experiments is its potent anticancer activity against a range of cancer cell lines. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to exhibit relatively low toxicity towards normal cells, making it a potential candidate for selective cancer therapy. However, one of the limitations of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine for lab experiments is its relatively complex synthesis method, which can be time-consuming and require specialized equipment and expertise.
将来の方向性
There are several potential future directions for further research on N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine. One area of research could be the development of more efficient and scalable synthesis methods for N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine, which could help to facilitate its widespread use in scientific research. Another area of research could be the development of novel N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine derivatives with improved anticancer activity and selectivity. Finally, further research could be conducted to explore the potential applications of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
合成法
The synthesis of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine involves a multi-step process that begins with the reaction of 3-bromo-4-methoxybenzaldehyde with 3-methoxypropylamine to form an imine intermediate. This intermediate is then reacted with 2-mercaptothiazoline to form the thiazolylidene ring. Finally, the resulting thiazolylidene compound is reacted with N-phenylamine to form N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine.
科学的研究の応用
N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has been studied extensively for its potential applications in scientific research. One of the most promising applications of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine is in the field of cancer research. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
製品名 |
N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine |
|---|---|
分子式 |
C20H21BrN2O2S |
分子量 |
433.4 g/mol |
IUPAC名 |
4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H21BrN2O2S/c1-24-12-6-11-23-18(15-9-10-19(25-2)17(21)13-15)14-26-20(23)22-16-7-4-3-5-8-16/h3-5,7-10,13-14H,6,11-12H2,1-2H3 |
InChIキー |
JJQYJLZWMHHOHI-UHFFFAOYSA-N |
SMILES |
COCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=C(C=C3)OC)Br |
正規SMILES |
COCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=C(C=C3)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Allyloxy)phenyl]-7-chloro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257582.png)
![2-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]acetic acid](/img/structure/B257587.png)
![(2E)-2-(5-bromo-2-methoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B257588.png)
![1-(3-Phenoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257589.png)

![isopropyl 2-ethyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257591.png)
![2-methoxyethyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B257594.png)
![(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B257599.png)
![(3Z)-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B257600.png)
![2-methoxyethyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257603.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257604.png)

![4-butoxy-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B257609.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257612.png)